molecular formula C11H12ClNOS B14182253 7-Chloro-2-propyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 922504-04-9

7-Chloro-2-propyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14182253
CAS No.: 922504-04-9
M. Wt: 241.74 g/mol
InChI Key: VGPBMFRRFGPGFW-UHFFFAOYSA-N
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Description

7-Chloro-2-propyl-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of benzothiazines. Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-propyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminothiophenol with a suitable chloroalkyl ketone under acidic or basic conditions to form the benzothiazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-propyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various substituted benzothiazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-2-propyl-2H-1,4-benzothiazin-3(4H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Propyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the chlorine substituent.

    7-Chloro-2-methyl-2H-1,4-benzothiazin-3(4H)-one: Has a methyl group instead of a propyl group.

    7-Chloro-2-ethyl-2H-1,4-benzothiazin-3(4H)-one: Contains an ethyl group instead of a propyl group.

Uniqueness

7-Chloro-2-propyl-2H-1,4-benzothiazin-3(4H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the propyl group can affect its interaction with biological targets and its overall pharmacokinetic properties.

Properties

CAS No.

922504-04-9

Molecular Formula

C11H12ClNOS

Molecular Weight

241.74 g/mol

IUPAC Name

7-chloro-2-propyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C11H12ClNOS/c1-2-3-9-11(14)13-8-5-4-7(12)6-10(8)15-9/h4-6,9H,2-3H2,1H3,(H,13,14)

InChI Key

VGPBMFRRFGPGFW-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

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